Cas no 2137617-03-7 (N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide)

N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide is a bicyclic amide compound featuring a fused azabicyclo[4.1.0]heptane scaffold coupled with a cyclobutane carboxamide moiety. Its rigid, strained structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s bicyclic framework enhances binding affinity and selectivity in target interactions, particularly in modulating biological pathways involving constrained ring systems. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships. The cyclobutane group contributes to conformational restriction, potentially improving metabolic stability and bioavailability. This compound is of interest in the development of novel therapeutics, particularly for CNS and protease-targeted applications.
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide structure
2137617-03-7 structure
Product name:N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide
CAS No:2137617-03-7
MF:C12H20N2O
MW:208.300003051758
CID:5895417
PubChem ID:165451863

N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide
    • EN300-737617
    • 2137617-03-7
    • Inchi: 1S/C12H20N2O/c15-11(9-3-1-4-9)13-8-12-7-10(12)5-2-6-14-12/h9-10,14H,1-8H2,(H,13,15)
    • InChI Key: IFYISECCWZLFBC-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC1)NCC12CC1CCCN2

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.1Ų

N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737617-1.0g
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide
2137617-03-7
1g
$0.0 2023-06-07

Additional information on N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide

Comprehensive Overview of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide (CAS No. 2137617-03-7)

The compound N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide, identified by its CAS No. 2137617-03-7, is a structurally unique molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its distinctive azabicyclo[4.1.0]heptane core, combined with a cyclobutanecarboxamide moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential role in targeting central nervous system (CNS) disorders, a hot topic in contemporary pharmaceutical research.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and AI-driven drug design. The structural complexity of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide aligns with the growing trend of exploring bridged bicyclic compounds for their enhanced binding affinity and metabolic stability. This compound's rigid scaffold and hydrogen-bonding capabilities make it a valuable tool for studying protein-ligand interactions, a frequently searched topic in academic and industrial research.

One of the most compelling aspects of CAS No. 2137617-03-7 is its potential application in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, which remain high-priority areas for global health initiatives. The azabicyclo[4.1.0]heptane framework is known to exhibit blood-brain barrier (BBB) permeability, a critical factor for CNS-targeting drugs. This property has sparked numerous inquiries in online forums and scientific databases, reflecting the compound's relevance to current research trends.

From a synthetic chemistry perspective, the preparation of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide involves innovative strategies to construct its fused ring system. Modern techniques such as flow chemistry and catalyzed cyclization have been explored to optimize its synthesis, topics frequently discussed in organic chemistry circles. The compound's chiral centers also present opportunities for asymmetric synthesis, a niche yet rapidly growing field in drug development.

Beyond its therapeutic potential, CAS No. 2137617-03-7 has also attracted attention in computational chemistry and molecular modeling. Researchers leveraging machine learning algorithms to predict drug-like properties often cite this compound as a case study due to its balanced lipophilicity and polar surface area. These attributes are frequently queried in cheminformatics databases, underscoring the compound's utility in in silico screening pipelines.

In conclusion, N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclobutanecarboxamide represents a fascinating intersection of structural ingenuity and biological relevance. Its CAS No. 2137617-03-7 serves as a beacon for researchers exploring next-generation therapeutics, particularly in the realms of CNS disorders and targeted drug delivery. As the scientific community continues to unravel its full potential, this compound is poised to remain a subject of intense study and innovation.

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